molecular formula C10H13N B1333255 8-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 52601-70-4

8-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1333255
CAS RN: 52601-70-4
M. Wt: 147.22 g/mol
InChI Key: YIIPMCFBCZKCFB-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline is a member of quinolines . It has a molecular weight of 147.22 and its IUPAC name is 8-methyl-1,2,3,4-tetrahydroquinoline . It is a useful reagent for template-directed meta-C-H activation .


Molecular Structure Analysis

The InChI code for 8-Methyl-1,2,3,4-tetrahydroquinoline is 1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 . The molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation . More specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

8-Methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere . The boiling point is 255-257 ºC .

Scientific Research Applications

  • Pharmacology

    • 8-Hydroxyquinoline and many of its derivatives, including 8-Methyl-1,2,3,4-tetrahydroquinoline, have a wide range of pharmacological applications . They can act as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
  • Neuroprotection

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a derivative of 1,2,3,4-tetrahydroquinoline, has shown high pharmacological potential and a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
  • Pharmaceuticals

    • The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . For example, Nicainoprol is an antiarrhythmic drug, Oxamniquine is a schistosomicide, and Virantmycin is an antiviral antibiotic that also possesses antifungal activity .

Safety And Hazards

This compound has a GHS07 pictogram, with a signal word of "Warning" . It may cause skin irritation, and could be harmful if absorbed through the skin or if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers related to 8-Methyl-1,2,3,4-tetrahydroquinoline . These papers could provide more detailed information about the compound.

properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPMCFBCZKCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378923
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

52601-70-4
Record name 8-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,2,3,4-tetrahydroquinoline
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8-Methyl-1,2,3,4-tetrahydroquinoline
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8-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
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Reactant of Route 5
8-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Methyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
68
Citations
Q Wan, S Chen, AK Badu-Tawiah - Chemical Science, 2018 - pubs.rsc.org
The identification of new electrosynthetic pathways enables environmentally friendly synthetic applications. However, the development of miniaturized screening procedures/platforms …
Number of citations: 29 pubs.rsc.org
J Hu, T Wang, WJ Zhang, H Hao, Q Yu… - Angewandte Chemie …, 2021 - Wiley Online Library
A novel mass spectrometric method for probing the flash chemistry of electrogenerated reactive intermediates was developed based on rapid collision mixing of electrosprayed …
Number of citations: 19 onlinelibrary.wiley.com
S Sun, M Hou, C Lai, Q Yang, J Gao, X Lu, X Wang… - Talanta, 2024 - Elsevier
Electrospray ionization (ESI) is one of the most widely used ionization techniques, and its simplification can benefit many interested users. In this study, sample introduction by capillary …
Number of citations: 1 www.sciencedirect.com
S Chen, Q Wan, AK Badu‐Tawiah - Angewandte Chemie, 2016 - Wiley Online Library
The identification of new photocatalytic pathways expands our knowledge of chemical reactivity and enables new environmentally friendly synthetic applications. However, the …
Number of citations: 98 onlinelibrary.wiley.com
KM Davis, AK Badu-Tawiah - Journal of the American Society for …, 2016 - ACS Publications
The exposure of an aqueous-based liquid drop containing amines and graphite particles to plasma generated by a corona discharge results in heterogeneous aerobic dehydrogenation …
Number of citations: 13 pubs.acs.org
MM Dell'Anna, VF Capodiferro, M Mali, D Manno… - Applied Catalysis A …, 2014 - Elsevier
Polymer supported palladium catalyst, obtained by copolymerization of Pd(AAEMA) 2 [AAEMA − = deprotonated form of 2-(acetoacetoxy)ethyl methacrylate] with ethyl methacrylate (co-…
Number of citations: 73 www.sciencedirect.com
A Fischer, R Topsom, J Vaughan - The Journal of Organic …, 1960 - ACS Publications
In 1899 Scholtz1 claimed to have prepared 1-phenylazetidine [V-phenyltrimethyleneimine (I)] by the reaction of 1, 3-dibromopropane with aniline. Not only is this the sole recorded …
Number of citations: 13 pubs.acs.org
S FRANCISZEK, AW CZEWSKI, L ALAN… - Acta poloniae …, 2015 - ptfarm.pl
N-[(Imidazolin-2-yl) amino] indolines and N-[(imidazolin-2-yl) amino]-1, 2, 3, 4-tetrahydroquinolines, previously described in patent literature as hypertensive agents, were synthesized …
Number of citations: 1 ptfarm.pl
C Irving - The Journal of Organic Chemistry, 1960 - ACS Publications
Although the ease of hydrolysis of quinone imines to quiñones has been recognized qualita-tively, 1’8 no quantitative data are available con-cerning the rate of this reaction, as quinone …
Number of citations: 7 pubs.acs.org
VM Asaula, VV Buryanov, BY Solod… - European Journal of …, 2021 - Wiley Online Library
A set of 20 composites was prepared by pyrolysis of Co 2+ complexes with 1,10‐phenanthroline, melamine and 1,2‐diaminobenzene. These composites were tested as the catalysts for …

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